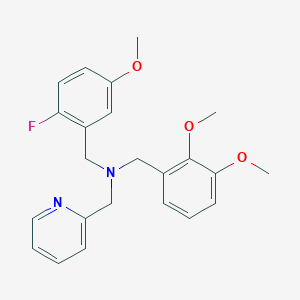
(2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains two benzyl groups, one of which is dimethoxy-substituted and the other is fluoro-methoxy-substituted. These are connected to a pyridin-2-ylmethyl-amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and pyridine precursors. The methoxy and fluoro groups would likely be introduced via substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The electron-donating methoxy groups and electron-withdrawing fluoro group would influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, amine group, and various substituents. The benzyl groups might undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups like the amine and methoxy groups would increase its polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Quorum Sensing Inhibition (QSI) Activity
Quorum sensing is a communication mechanism among bacteria that regulates gene expression based on cell density. Inhibition of quorum sensing can disrupt bacterial virulence and biofilm formation. This compound has been evaluated for its QSI activity using Chromobacterium violaceum-based bioassays . Further research could explore its potential as an anti-biofilm agent.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(2-fluoro-5-methoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-27-20-10-11-21(24)18(13-20)15-26(16-19-8-4-5-12-25-19)14-17-7-6-9-22(28-2)23(17)29-3/h4-13H,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNPSNTFHYDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN(CC2=C(C(=CC=C2)OC)OC)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



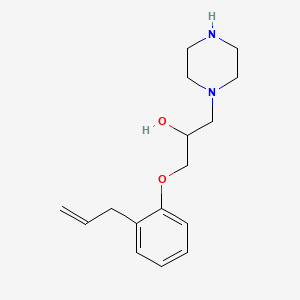
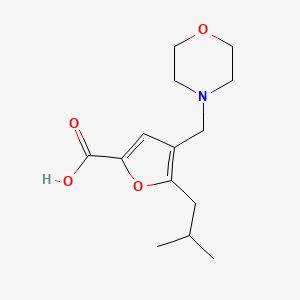



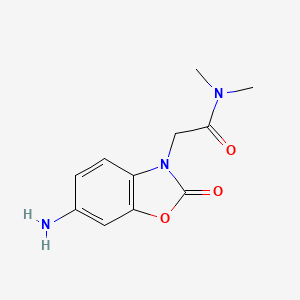
![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
amine](/img/structure/B3163370.png)
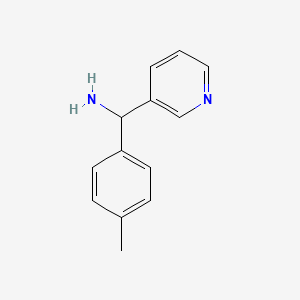

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)

![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)